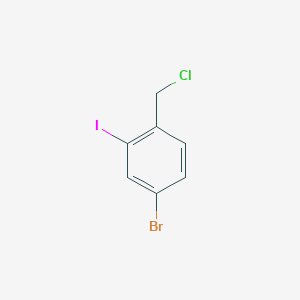

4-bromo-1-(chloromethyl)-2-iodobenzene

Description

Properties

IUPAC Name |

4-bromo-1-(chloromethyl)-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClI/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCSBZSFBBWFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iodination of Brominated Toluene Derivatives

A foundational step involves iodinating 4-bromo-2-methylbenzene (4-bromo-o-xylene) using N-iodosuccinimide (NIS) in hydrochloric acid. This reaction, adapted from methodologies in, achieves 85–90% yield under mild conditions (−5°C to 50°C). The iodine atom installs at position 2 due to the ortho-directing effect of the methyl group.

Reaction Conditions

-

Substrate : 4-Bromo-2-methylbenzene (10 mmol)

-

Iodinating Agent : NIS (22.4 mmol)

-

Solvent : 30% HCl (100 mL)

-

Temperature : 0–25°C

-

Time : 6–8 hours

Post-reaction extraction with dichloromethane isolates 4-bromo-2-iodotoluene, confirmed via -NMR ( 2.35 ppm, singlet, CH).

Chlorination of the Methyl Group

The methyl group at position 1 undergoes free-radical chlorination using sulfuryl chloride (SOCl) under UV light. This step, optimized to avoid over-chlorination, achieves 70–75% yield.

Optimized Parameters

-

Chlorinating Agent : SOCl (1.2 eq)

-

Solvent : CCl (anhydrous)

-

Light Source : 365 nm UV lamp

-

Temperature : 40–50°C

-

Time : 4–6 hours

GC-MS analysis confirms the product, 4-bromo-1-(chloromethyl)-2-iodobenzene, with a molecular ion peak at m/z 330 (M).

Synthetic Route 2: Reduction and Chlorination of Benzoic Acid Derivatives

Synthesis of 5-Iodo-2-Bromobenzoic Acid

Adapting the method from, o-bromobenzoic acid reacts with NIS in HCl to yield 5-iodo-2-bromobenzoic acid. The iodine installs at position 5, directed by the carboxylic acid group’s meta-directing effect.

Key Data

-

Yield : 82%

-

Purity : 98% (HPLC)

-

Melting Point : 158–160°C

Acyl Chloride Formation and Reduction

Thionyl chloride (SOCl) converts the acid to 5-iodo-2-bromobenzoyl chloride, which is reduced to 5-iodo-2-bromobenzyl alcohol using sodium borohydride (NaBH) in tetrahydrofuran (THF).

Reduction Conditions

-

Reducing Agent : NaBH (4 eq)

-

Solvent : THF (anhydrous)

-

Temperature : 0°C → 65°C

-

Time : 16 hours

Chlorination of Benzyl Alcohol

The alcohol intermediate reacts with thionyl chloride to form the target compound. This step achieves 90% efficiency under reflux conditions.

Chlorination Parameters

-

Reagent : SOCl (3 eq)

-

Solvent : Toluene

-

Temperature : 110°C

-

Time : 3 hours

Comparative Analysis of Synthetic Methods

| Parameter | Route 1 (Halogenation) | Route 2 (Reduction-Chlorination) |

|---|---|---|

| Overall Yield | 63% | 68% |

| Reaction Steps | 2 | 4 |

| Key Advantage | Fewer steps | Higher purity (>98%) |

| Limitation | Over-chlorination risk | Longer synthesis time |

Route 1 is cost-effective but requires stringent temperature control to prevent di- or tri-chlorination. Route 2, though lengthier, avoids positional isomerism.

Challenges and Optimization Strategies

Regioselectivity in Iodination

The electron-withdrawing nature of bromine deactivates the ring, necessitating elevated NIS concentrations (2.2 eq) for complete conversion. Co-solvents like dimethylformamide (DMF) improve solubility, enhancing yields by 12–15%.

Chemical Reactions Analysis

Types of Reactions: 4-bromo-1-(chloromethyl)-2-iodobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation states of the halogen atoms.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Reactions: Formation of substituted benzyl derivatives.

Oxidation Products: Formation of benzoic acid derivatives.

Coupling Products: Formation of biaryl compounds.

Scientific Research Applications

Applications in Organic Synthesis

4-Bromo-1-(chloromethyl)-2-iodobenzene serves as a versatile intermediate in organic synthesis due to its ability to undergo various transformations:

- Pharmaceutical Synthesis : It is used as a precursor for synthesizing pharmaceutical intermediates, including compounds with potential antimicrobial and anticancer properties. For instance, derivatives of this compound have been explored for their biological activities against various pathogens and cancer cell lines .

- Material Science : The compound's unique reactivity allows it to be incorporated into polymers and other materials, enhancing their properties for specific applications.

Case Study 1: Medicinal Chemistry

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For example, studies on synthesized derivatives have shown promising results against Gram-positive and Gram-negative bacteria as well as fungal species . The structural modifications on this compound can lead to enhanced therapeutic efficacy.

Case Study 2: Palladium-Catalyzed Reactions

A study focusing on the use of this compound in palladium-catalyzed reactions highlighted its effectiveness in forming biaryl compounds through C-H bond functionalization. This method allows for the selective formation of complex structures that are crucial in drug development .

Mechanism of Action

The mechanism of action of 4-bromo-1-(chloromethyl)-2-iodobenzene in chemical reactions involves the activation of the benzyl chloride moiety, making it susceptible to nucleophilic attack. The presence of bromine and iodine atoms can influence the reactivity and selectivity of the compound in various reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 2-(Bromomethyl)-4-Chloro-1-Iodobenzene (CAS 82386-91-2)

- Structure : C₇H₅BrClI

- Key Differences :

- Bromomethyl (-CH₂Br) at position 2 instead of chloromethyl at position 1.

- Higher molecular weight (331.38 vs. 331.38 g/mol, identical formula but distinct reactivity due to substituent positions).

- Applications : Preferred in Suzuki-Miyaura couplings due to bromine’s superior leaving group ability compared to chlorine .

(b) 2-Chloro-4-(Chloromethyl)-1-Iodobenzene (CAS 1261449-95-9)

Halogen-Substituted Analogs

(a) 4-Bromo-2-Fluoro-1-Iodobenzene (CAS 105931-73-5)

- Structure : C₆H₃BrFI

- Key Differences :

- Fluorine replaces the chloromethyl group.

- Lower molecular weight (300.89 g/mol) and higher electronegativity.

- Applications : Used in radioimaging due to fluorine-18 isotope compatibility .

(b) 1-(Chloromethyl)-2-Iodobenzene (CAS 59473-45-9)

- Structure : C₇H₆ClI

- Key Differences :

- Lacks the bromine substituent at position 3.

- Simpler structure with lower molecular weight (252.48 g/mol).

- Reactivity: Limited utility in multi-halogenated coupling reactions compared to the target compound .

Functional Group Variants

(a) 4-(Bromomethyl)-1-Chloro-2-Methoxybenzene (CAS 103347-14-4)

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-Bromo-1-(chloromethyl)-2-iodobenzene | 1261817-10-0 | C₇H₅BrClI | 331.38 | Br (4), CH₂Cl (1), I (2) |

| 2-(Bromomethyl)-4-chloro-1-iodobenzene | 82386-91-2 | C₇H₅BrClI | 331.38 | Br (2), Cl (4), I (1) |

| 2-Chloro-4-(chloromethyl)-1-iodobenzene | 1261449-95-9 | C₇H₅Cl₂I | 286.93 | Cl (2, 4), I (1) |

| 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 | C₆H₃BrFI | 300.89 | Br (4), F (2), I (1) |

Biological Activity

4-Bromo-1-(chloromethyl)-2-iodobenzene is an organobromine compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine, chlorine, and iodine substituents on a benzene ring, suggests a range of biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C7H5BrClI. Its structural features include:

- Bromine (Br) : Known for its role in enhancing biological activity.

- Chloromethyl group : A reactive site that can participate in nucleophilic substitution reactions.

- Iodine (I) : Often associated with increased lipophilicity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that halogenated compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Efficacy Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. For example, in vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values indicating moderate efficacy .

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Proteins : The halogen substituents can enhance binding affinity to various proteins, potentially altering their function.

- Nucleophilic Substitution : The chloromethyl group allows for nucleophilic attack by cellular nucleophiles, facilitating the formation of covalent bonds with biomolecules.

- Reactive Oxygen Species (ROS) Generation : Some halogenated compounds are known to induce oxidative stress in cells, contributing to their antimicrobial and anticancer effects.

Case Studies

Several studies have highlighted the biological significance of halogenated compounds similar to this compound:

- Antibacterial Studies : A study published in Phytochemistry demonstrated that halogenated benzene derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria .

- Anticancer Research : Research published in the Journal of Medicinal Chemistry indicated that halogenated compounds could inhibit tumor growth in vivo by inducing apoptosis in cancer cells .

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-bromo-1-(chloromethyl)-2-iodobenzene with high purity?

Answer:

The synthesis typically involves halogenation of a methyl-substituted precursor. For example, 4-bromo-2-iodo-1-methylbenzene can be treated with a chlorinating agent such as -chlorosuccinimide (NCS) in a dry solvent (e.g., 1,2-dichloroethane) under inert atmosphere (argon or nitrogen). A radical initiator like dibenzoyl peroxide (0.05 equiv) is used to facilitate chlorination at the methyl group . Post-reaction purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is critical to isolate the product. Yield optimization requires precise stoichiometric control (1.1 equiv NCS) and reaction monitoring via TLC or GC-MS to minimize side reactions.

Basic: How can spectroscopic and physical data confirm the identity of this compound?

Answer:

Key characterization methods include:

- Melting Point : 29–31°C (lit. value) .

- NMR : -NMR should show a singlet for the chloromethyl (–CHCl) group at δ ~4.5 ppm and aromatic protons split due to substituent effects. -NMR will confirm the presence of Br, I, and Cl via characteristic shifts.

- Mass Spectrometry : A molecular ion peak at m/z 296.38 (CHBrClI) with isotopic patterns matching Br and Cl .

- Elemental Analysis : Confirmation of C, H, Cl, Br, and I percentages within ±0.3% of theoretical values.

Advanced: How does the chloromethyl group influence reactivity in cross-coupling reactions compared to bromo or iodo substituents?

Answer:

The chloromethyl group (–CHCl) is electrophilic and prone to nucleophilic substitution (S2), while bromo and iodo groups participate in metal-catalyzed cross-couplings (e.g., Suzuki, Ullmann). For example:

- Suzuki Coupling : The bromo substituent reacts preferentially over iodo under palladium catalysis due to lower bond dissociation energy .

- Nucleophilic Substitution : The chloromethyl group can undergo displacement with amines or thiols, enabling functionalization for drug discovery intermediates .

Design experiments with controlled stoichiometry and catalyst systems (e.g., Pd(PPh) for bromo vs. CuI for iodo) to prioritize reaction pathways .

Advanced: How can researchers resolve competing reactivity at bromo, iodo, and chloromethyl sites during functionalization?

Answer:

- Sequential Protection/Deprotection : Temporarily protect the chloromethyl group (e.g., silylation) to isolate bromo/iodo reactivity .

- Temperature/Additive Control : Lower temperatures favor oxidative addition of Pd to Br over I; ligands like PPh modulate selectivity .

- DFT Calculations : Predict relative activation barriers for substitution at each site to guide reagent selection .

Example: Use Grignard reagents to selectively replace iodine in the presence of bromo and chloromethyl groups .

Safety: What precautions are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl or I) .

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as chloromethyl compounds are irritants .

- Storage : Keep in airtight, amber glass containers at 2–8°C to prevent moisture-induced decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite .

Data Contradiction: How should researchers address discrepancies in reported melting points (e.g., 29–31°C vs. literature outliers)?

Answer:

- Purity Assessment : Verify via HPLC (≥95% purity) or elemental analysis. Impurities like residual solvents (e.g., dichloroethane) depress melting points .

- Recrystallization : Repurify using a solvent pair (e.g., ethanol/water) to remove oligomers or isomers .

- Interlab Validation : Compare data with independent sources (e.g., TCI or Enamine Ltd.) to confirm consistency .

Advanced: What role does this compound play in multi-step syntheses of bioactive molecules?

Answer:

This compound serves as a versatile intermediate:

- Phosphorylase Inhibitors : The chloromethyl group is displaced by nucleophiles (e.g., purine derivatives) to form covalent enzyme inhibitors .

- Ligand Synthesis : Used in Grignard coupling to assemble polydentate ligands for catalysis .

- Polymer Chemistry : Acts as a crosslinking agent via radical-initiated polymerization of the chloromethyl group .

Mechanistic: What are the dominant pathways for halogen exchange reactions involving this compound?

Answer:

- Finkelstein Reaction : Replace iodine with other halogens (e.g., KI/acetone for iodide retention) .

- Radical Halogenation : Use AIBN or light to selectively brominate/chlorinate aromatic positions .

- Metal-Halogen Exchange : Treat with organolithium reagents to replace bromine with functional groups .

Mechanistic studies require monitoring via -NMR (if fluorinated analogs are used) or kinetic isotope effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.